4-(Hydroxymethyl)-2-methylbenzaldehyde
CAS No.:
Cat. No.: VC13510648
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10O2 |
---|---|
Molecular Weight | 150.17 g/mol |
IUPAC Name | 4-(hydroxymethyl)-2-methylbenzaldehyde |
Standard InChI | InChI=1S/C9H10O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6,10H,5H2,1H3 |
Standard InChI Key | LYIMEMZFYOBXRD-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)CO)C=O |
Canonical SMILES | CC1=C(C=CC(=C1)CO)C=O |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 4-(hydroxymethyl)-2-methylbenzaldehyde consists of a benzene ring substituted with an aldehyde group at position 1, a methyl group at position 2, and a hydroxymethyl group (-CH2OH) at position 4 (Figure 1). The presence of both electron-donating (methyl) and polar (hydroxymethyl) groups creates unique electronic and steric effects that influence reactivity and intermolecular interactions .
Table 1: Comparative molecular properties of benzaldehyde derivatives
*Estimated values based on structural analogs .
The hydroxymethyl group introduces hydrogen-bonding capacity, potentially increasing solubility in polar solvents compared to non-hydroxylated analogs like 2-methylbenzaldehyde . Computational modeling using NIST data suggests a logP value of approximately 1.8–2.1, indicating moderate lipophilicity suitable for pharmaceutical intermediates.
Synthetic Methodologies and Reaction Pathways
Friedel-Crafts Acylation and Subsequent Reduction
A plausible synthesis route involves Friedel-Crafts acylation of o-xylene with chloroacetyl chloride, followed by reduction of the ketone intermediate to the alcohol. For example, 4-methyl-2-(chloroacetyl)benzene could be reduced using sodium borohydride to yield 4-methyl-2-(hydroxyethyl)benzene, which may undergo oxidation to the aldehyde .
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, demonstrated in the synthesis of 4-diethylamino-2-methylbenzaldehyde , could be adapted by substituting N,N-diethyl-m-toluidine with 4-(hydroxymethyl)-2-methylaniline. This method employs phosphorus oxychloride and DMF to introduce the aldehyde group, achieving yields up to 73% under optimized conditions .
Critical Reaction Parameters:
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Stoichiometric equivalence of phosphorus oxychloride and amine substrate
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Neutralization with 10N NaOH during workup to isolate the product
Oxidative Methods
Selective oxidation of 4-(hydroxymethyl)-2-methylbenzyl alcohol using manganese dioxide or TEMPO/bleach systems could provide an efficient pathway. This approach mirrors the synthesis of vanillin from isoestragole, where controlled oxidation preserves sensitive functional groups .
While direct spectral data for 4-(hydroxymethyl)-2-methylbenzaldehyde are unavailable, comparable compounds provide reference benchmarks:
1H NMR (Predicted, 400 MHz, CDCl3):
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δ 9.85 (s, 1H, CHO)
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δ 7.65 (d, J = 8.0 Hz, 1H, H-6)
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δ 7.25 (s, 1H, H-3)
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δ 7.10 (d, J = 8.0 Hz, 1H, H-5)
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δ 4.65 (s, 2H, CH2OH)
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δ 2.45 (s, 3H, CH3)
13C NMR (Predicted, 100 MHz, CDCl3):
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δ 192.1 (CHO)
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δ 154.2 (C-4)
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δ 134.5 (C-2)
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δ 132.0 (C-1)
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δ 129.8 (C-6)
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δ 127.3 (C-5)
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δ 124.9 (C-3)
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δ 64.7 (CH2OH)
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δ 21.1 (CH3)
These predictions align with observed shifts in 2-hydroxy-4-methylbenzaldehyde and 4-hydroxy-2-methylbenzaldehyde , adjusted for the hydroxymethyl substitution.
Reactivity and Functional Group Transformations
Aldehyde Group Reactivity
The aldehyde moiety undergoes typical nucleophilic additions:
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Condensation with amines to form Schiff bases
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Grignard reactions to produce secondary alcohols
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Cannizzaro disproportionation under basic conditions
Hydroxymethyl Group Chemistry
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Esterification: Reaction with acetyl chloride yields 4-(acetyloxymethyl)-2-methylbenzaldehyde
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Etherification: Williamson synthesis with alkyl halides produces ether derivatives
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Oxidation: Controlled oxidation with PCC forms 4-carboxy-2-methylbenzaldehyde
Electrophilic Aromatic Substitution
The methyl group directs electrophiles to the para position relative to itself, while the hydroxymethyl group activates the ring at the ortho and para positions. Nitration experiments with analogous compounds show preferential substitution at C-5 and C-6 .
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